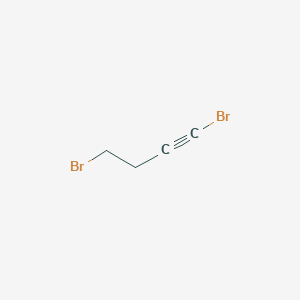
1,4-Dibromobut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromobut-1-yne is an organic compound with the molecular formula C₄H₄Br₂ It is a halogenated alkyne, characterized by the presence of two bromine atoms attached to a butyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromobut-1-yne can be synthesized through the bromination of 2-butyne-1,4-diol. The process involves the following steps :
Starting Materials: 2-butyne-1,4-diol, bromine, triphenylphosphine, and dry acetonitrile.
Industrial Production Methods
Analyse Chemischer Reaktionen
1,4-Dibromobut-1-yne undergoes various chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted butynes.
Addition Reactions
Hydrogenation: The triple bond in this compound can be hydrogenated to form 1,4-dibromobutane.
Halogenation: Further halogenation can occur, leading to the formation of polyhalogenated compounds.
Oxidation and Reduction
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromobut-1-yne has several applications in scientific research:
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.
Biology and Medicine
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Industry
Polymer Chemistry: It is used in the synthesis of polymers with specific properties.
Material Science: The compound is employed in the development of new materials with unique characteristics.
Wirkmechanismus
The mechanism of action of 1,4-dibromobut-1-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The triple bond in the alkyne provides a site for various addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-butyne: Similar in structure but with different reactivity due to the position of the bromine atoms.
1,4-Dibromobutane: Lacks the triple bond, leading to different chemical properties and reactivity.
1,4-Diiodobut-2-yne: Similar structure but with iodine atoms instead of bromine, resulting in different reactivity and applications.
Uniqueness
1,4-Dibromobut-1-yne is unique due to its combination of a triple bond and two bromine atoms, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H4Br2 |
|---|---|
Molekulargewicht |
211.88 g/mol |
IUPAC-Name |
1,4-dibromobut-1-yne |
InChI |
InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2 |
InChI-Schlüssel |
YXNWTVSQTHQWJG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






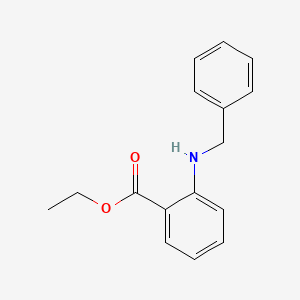

![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
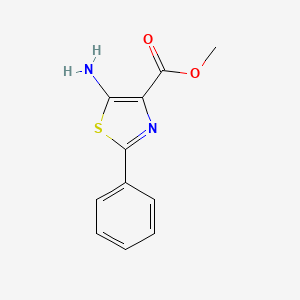

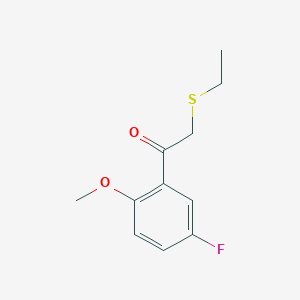
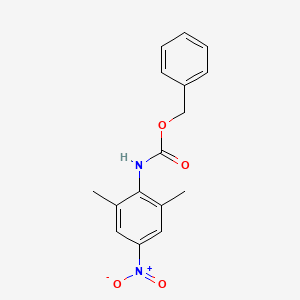
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
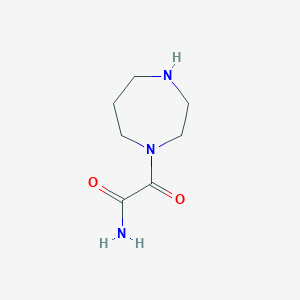
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
